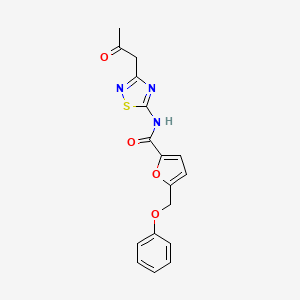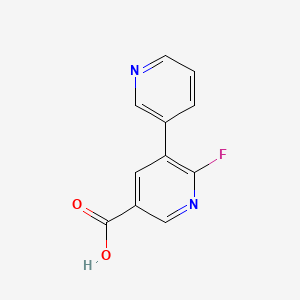![molecular formula C21H23N3O5 B2992811 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 954660-79-8](/img/structure/B2992811.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea is an organic compound with significant potential in various scientific and industrial applications. Its complex structure involves multiple functional groups, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several stages:
Formation of Benzo[d][1,3]dioxol-5-yl intermediate: : This involves the reaction of catechol with methylene chloride in the presence of a base, leading to the formation of the 1,3-benzodioxole ring.
Formation of Pyrrolidin-3-yl intermediate: : The intermediate can be synthesized through a Mannich reaction involving a ketone, formaldehyde, and an amine.
Urea Formation: : The urea linkage is formed by the reaction between an amine and an isocyanate derivative under controlled conditions.
Coupling Reaction: : The final step involves the coupling of these intermediates through a suitable reagent, such as a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods focus on scaling up these reactions while maintaining purity and yield. This typically involves:
Optimizing reaction conditions: to improve yield and reduce by-products.
Continuous flow synthesis: for better control over reaction parameters.
Purification techniques: like recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea undergoes various types of reactions:
Oxidation: : Typically, strong oxidizing agents can convert certain functional groups within the compound to oxides or higher oxidation states.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the urea or ethoxyphenyl groups, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : LiAlH4, sodium borohydride (NaBH4).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: : Methanol, dichloromethane, toluene.
Major Products
Oxidation products: : Can include various oxides and other oxidized derivatives.
Reduction products: : Primarily involve alcohols and amines.
Substitution products: : A variety of substituted derivatives depending on the reagents used.
科学研究应用
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea finds applications in various fields:
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in organic synthesis.
Analytical Chemistry: : Employed in the development of chromatographic methods.
Biology
Biochemical Research: : Used to study enzyme interactions and protein-ligand binding.
Medicine
Drug Development: : Investigated for potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry
Material Science: : Used in the synthesis of polymers and advanced materials with unique properties.
Agriculture: : Explored for use in pesticide formulations and plant growth regulators.
作用机制
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific enzymes or receptors:
Enzyme Inhibition: : By binding to active sites, it can inhibit the activity of certain enzymes.
Receptor Modulation: : Alters signaling pathways by acting as an agonist or antagonist at specific receptors.
The precise mechanism often involves complex biochemical interactions at the molecular level, influencing pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxyphenyl)urea
1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide
Unique Aspects
Compared to its analogs, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea features:
Enhanced stability: due to its unique structural elements.
Distinct reactivity patterns: offering versatility in synthetic applications.
Specific biological activity: that sets it apart in pharmacological studies.
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-27-17-6-3-15(4-7-17)23-21(26)22-11-14-9-20(25)24(12-14)16-5-8-18-19(10-16)29-13-28-18/h3-8,10,14H,2,9,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBHJKPSYEWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
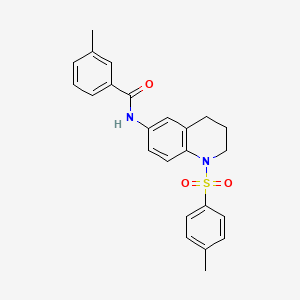
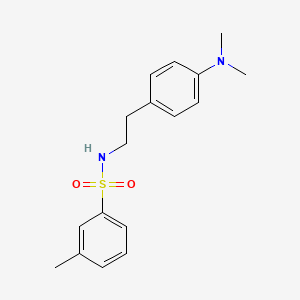
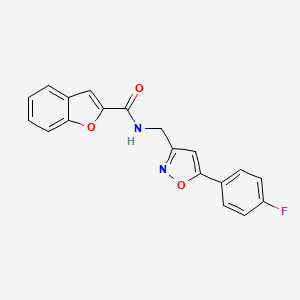
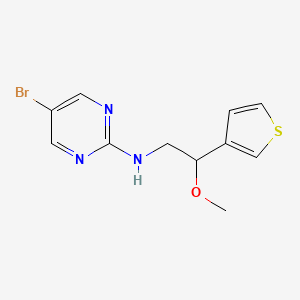
![methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2992733.png)
![N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2992736.png)
![N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2992737.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)
![8-(sec-butyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992741.png)
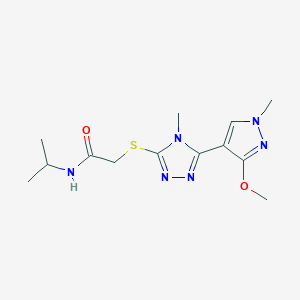
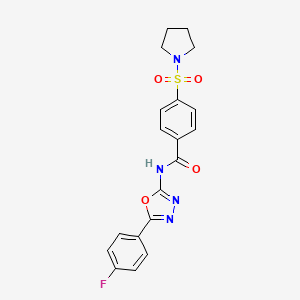
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2992745.png)
